Reduced logD vs. Benzylpiperidine Analogs
The target compound exhibits a calculated logD (pH 7.4) of 2.01 and cLogP of 2.03 . In comparison, the structurally related 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one displays a substantially higher cLogP of 3.77 and logD of 3.10 . The pyridin-2-yl terminus introduces an additional nitrogen atom that increases polarity and reduces lipophilicity by approximately 1.7 logD units relative to the benzylpiperidine analog. This positions the target compound closer to the optimal lipophilicity range (logD 1–3) associated with favorable oral absorption and reduced promiscuous binding, as defined by Lipinski and related drug-likeness criteria.
| Evidence Dimension | Calculated distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logD = 2.01; cLogP = 2.03 |
| Comparator Or Baseline | 2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one: logD = 3.10; cLogP = 3.77 |
| Quantified Difference | ΔlogD = -1.09 units; ΔcLogP = -1.74 units (lower lipophilicity for target compound) |
| Conditions | Computed values (ChemDiv catalog data; identical calculation methodology) |
Why This Matters
Lower logD reduces the risk of phospholipidosis, CYP450 promiscuity, and high metabolic clearance, making this compound a more attractive starting point for hit-to-lead optimization compared to more lipophilic analogs sharing the same phthalazinone core.
